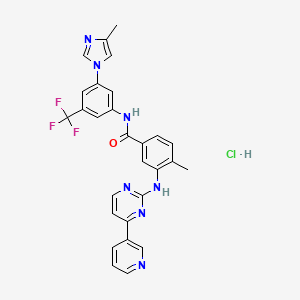







|
REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:3]=[CH:4][C:5]([C:21]([NH:23][C:24]2[CH:25]=[C:26]([C:36]([F:39])([F:38])[F:37])[CH:27]=[C:28]([N:30]3[CH:34]=[N:33][C:32]([CH3:35])=[CH:31]3)[CH:29]=2)=[O:22])=[CH:6][C:7]=1[NH:8][C:9]1[N:10]=[CH:11][CH:12]=[C:13]([C:15]2[CH:16]=[CH:17][CH:18]=[N:19][CH:20]=2)[N:14]=1.[ClH:40].O>C(O)C>[CH3:1][C:2]1[CH:3]=[CH:4][C:5]([C:21]([NH:23][C:24]2[CH:25]=[C:26]([C:36]([F:38])([F:39])[F:37])[CH:27]=[C:28]([N:30]3[CH:34]=[N:33][C:32]([CH3:35])=[CH:31]3)[CH:29]=2)=[O:22])=[CH:6][C:7]=1[NH:8][C:9]1[N:10]=[CH:11][CH:12]=[C:13]([C:15]2[CH:16]=[CH:17][CH:18]=[N:19][CH:20]=2)[N:14]=1.[ClH:40] |f:4.5|
|




|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
20 °C
|
|
Type
|
CUSTOM
|
|
Details
|
the slurry was stirred till it
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
A slurry was formed
|
|
Type
|
TEMPERATURE
|
|
Details
|
The slurry was heated
|
|
Type
|
TEMPERATURE
|
|
Details
|
to reflux
|
|
Type
|
DISSOLUTION
|
|
Details
|
dissolution
|
|
Type
|
FILTRATION
|
|
Details
|
the solution was then filtered under reduced pressure
|
|
Type
|
CUSTOM
|
|
Details
|
The filtrate was fed to a second reactor
|
|
Type
|
TEMPERATURE
|
|
Details
|
heated back
|
|
Type
|
TEMPERATURE
|
|
Details
|
to reflux
|
|
Type
|
CUSTOM
|
|
Details
|
At 76.0° C.
|
|
Type
|
CUSTOM
|
|
Details
|
obtained by the process of example 23
|
|
Type
|
CUSTOM
|
|
Details
|
Precipitation
|
|
Type
|
TEMPERATURE
|
|
Details
|
Then, the mixture was maintained
|
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux for 0.5 h
|
|
Duration
|
0.5 h
|
|
Type
|
TEMPERATURE
|
|
Details
|
by cooling over 2 h to 5° C
|
|
Type
|
ADDITION
|
|
Details
|
was added (100 ml)
|
|
Type
|
TEMPERATURE
|
|
Details
|
cooled to 5° C
|
|
Type
|
FILTRATION
|
|
Details
|
The cooled slurry was then filtered
|
|
Type
|
WASH
|
|
Details
|
the collected solid was washed with absolute ethanol
|
|
Type
|
CUSTOM
|
|
Details
|
dried over night at 70° C. in a vacuum oven
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC=1C=CC(=CC1NC=2N=CC=C(N2)C=3C=CC=NC3)C(=O)NC=4C=C(C=C(C4)N5C=C(N=C5)C)C(F)(F)F.Cl
|
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 73% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |